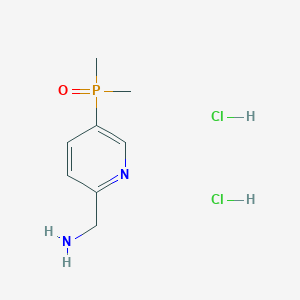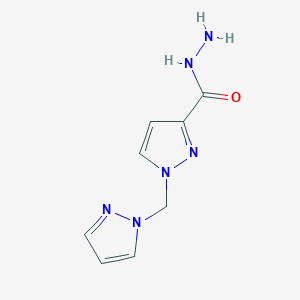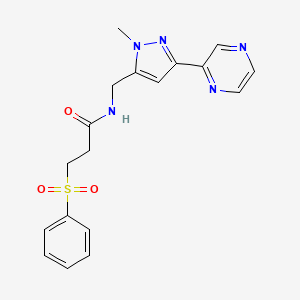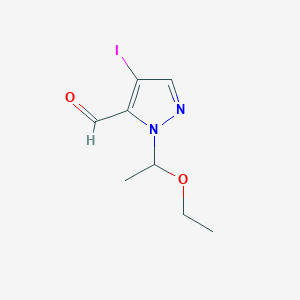
(5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride, also known as DMPP, is a chemical compound that has been widely used in scientific research. It belongs to the class of nicotinic acetylcholine receptor agonists and is known for its ability to stimulate the sympathetic nervous system.
Scientific Research Applications
Biased Agonists for Serotonin 5-HT1A Receptors
(5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride, as part of a series of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, has been identified as a "biased agonist" of serotonin 5-HT1A receptors. These derivatives, including compounds like NLX-204, have been designed to selectively stimulate certain pathways mediated by the 5-HT1A receptor, such as ERK1/2 phosphorylation, without significantly activating other pathways. This selectivity offers potential for developing antidepressants with reduced side effects and enhanced efficacy (Sniecikowska et al., 2019).
Formation of Hexahydropyrimidine Derivatives
The compound has been used in the synthesis of novel hexahydropyrimidine derivatives, which are present in several natural products and have various pharmacological activities. Hexahydropyrimidines are found in bioactive compounds that have anti-inflammatory, analgesic, fungicidal, antibacterial, parasiticidal, and antiviral properties. They also serve as prodrugs for pharmacologically active di- and polyamines, making them valuable in medicinal chemistry (Abu-Obaid et al., 2014).
Synthesis of Novel Schiff Bases
This compound has been utilized in the synthesis of novel Schiff bases of 3-aminomethyl pyridine. These bases have been tested for anticonvulsant activity, showing potential as therapeutic agents for seizure disorders. Their synthesis and pharmacological evaluation demonstrate the utility of this compound in developing new medicinal compounds (Pandey & Srivastava, 2011).
Enhanced Bone Formation
In the context of bone disorders, derivatives of this compound have been identified that show promise in treating such conditions. Specifically, compounds like WAY-262611, with a 2-aminopyrimidine template, have been shown to target the Wnt beta-catenin cellular messaging system. These compounds demonstrate a potential for increasing bone formation rate, which is crucial in the treatment of osteoporosis and other bone-related diseases (Pelletier et al., 2009).
Development of Anticancer Agents
The compound has been involved in the synthesis of new palladium (Pd)II and platinum (Pt)II complexes, which have shown promising results as anticancer agents. These complexes, characterized for their structures and anticancer activity, demonstrate the versatility of this compound in the development of novel therapeutic agents against various types of cancers (Mbugua et al., 2020).
properties
IUPAC Name |
(5-dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N2OP.2ClH/c1-12(2,11)8-4-3-7(5-9)10-6-8;;/h3-4,6H,5,9H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLINZNLCWGBZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CN=C(C=C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N2OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-[3-(triazol-2-yl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2466353.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2466357.png)


![1-isopropyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B2466360.png)





![7-Chloro-1-(furan-2-yl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2466372.png)
![3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2466374.png)
![2-[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2466375.png)